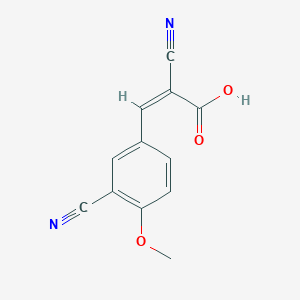![molecular formula C14H16FNO3 B7590247 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid](/img/structure/B7590247.png)
5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid, also known as FPPA, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. FPPA is a derivative of the natural amino acid L-lysine and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid works by inhibiting the activity of a key enzyme called lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression. By inhibiting LSD1, 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid is able to alter the expression of genes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid has a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to improve glucose metabolism in diabetic mice and protect against neurodegeneration in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid in lab experiments is its specificity for LSD1, which allows researchers to study the effects of inhibiting this enzyme in a controlled manner. However, one limitation is that 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid may have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid. One area of interest is the development of more potent and selective LSD1 inhibitors that could have greater therapeutic potential. Another area of interest is the investigation of 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid's effects on other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanisms underlying 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid's effects on cellular processes and to optimize its use in therapeutic applications.
Méthodes De Synthèse
5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid can be synthesized through a multistep process that involves the use of various reagents and catalysts. One common method involves the reaction of L-lysine with acetyl chloride to produce N-acetyl-L-lysine, which is then reacted with ethyl chloroformate to form N-carbobenzoxy-L-lysine. This compound is then reacted with 3-fluorobenzaldehyde in the presence of a palladium catalyst to form 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid.
Applications De Recherche Scientifique
5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. One study found that 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid was able to inhibit the growth of breast cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. Other studies have shown that 5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid can improve glucose metabolism in diabetic mice and protect against neurodegeneration in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-12-5-3-4-11(10-12)7-8-13(17)16-9-2-1-6-14(18)19/h3-5,7-8,10H,1-2,6,9H2,(H,16,17)(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVAPADEPVKJCW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluoro-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590170.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7590174.png)
![2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid](/img/structure/B7590187.png)
![1-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentane-1-carboxamide](/img/structure/B7590192.png)

![2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile](/img/structure/B7590204.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(thiophen-2-yl)methanone](/img/structure/B7590205.png)
![N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide](/img/structure/B7590213.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)
![N-(3-aminophenyl)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7590228.png)
![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B7590240.png)
![3-[(2-bromo-5-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7590250.png)
![2-[3-[(2-Chlorophenyl)carbamoylamino]phenyl]acetic acid](/img/structure/B7590273.png)
![2-[(4-Methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590289.png)